molecular formula C14H11NO4 B1218468 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene CAS No. 97509-27-8

3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene

Cat. No.: B1218468
CAS No.: 97509-27-8
M. Wt: 257.24 g/mol
InChI Key: VNOVNHOBHYKYND-TZMCWYRMSA-N
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Description

3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene is a synthetic compound known for its unique chemical structure and biological activity. It has gained significant attention in the fields of medical, environmental, and industrial research. The compound is characterized by the presence of two hydroxyl groups and a nitro group attached to an anthracene backbone, which contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene typically involves the nitration of anthracene derivatives followed by hydroxylation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid for the nitration step, and subsequent hydroxylation is achieved using reagents like hydrogen peroxide or other oxidizing agents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of aminoanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence oxidative stress pathways, signal transduction pathways, and other cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    9-Nitroanthracene: Similar in structure but lacks the hydroxyl groups.

    3,4-Dihydroxyanthracene: Lacks the nitro group but has similar hydroxylation.

    Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone (quinizarin) share structural similarities but differ in functional groups

Uniqueness: 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene is unique due to the combination of hydroxyl and nitro groups on the anthracene backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R)-10-nitro-1,2-dihydroanthracene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-6-5-10-11(14(12)17)7-8-3-1-2-4-9(8)13(10)15(18)19/h1-7,12,14,16-17H/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOVNHOBHYKYND-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C=CC3=C2[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@H]([C@@H](C=CC3=C2[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60913889
Record name 10-Nitro-1,2-dihydroanthracene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97509-27-8
Record name 3,4-Dihydroxy-9-nitro-3,4-dihydroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097509278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Nitro-1,2-dihydroanthracene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60913889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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